molecular formula C6H14O6 B117809 Allitol CAS No. 488-44-8

Allitol

Cat. No. B117809
CAS RN: 488-44-8
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-FBXFSONDSA-N
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Description

Allitol is a rare sugar alcohol (polyol) that can be used as a monosaccharide laxative . It can also be used as a reference compound during the separation and analysis of hexitols such as galactitol, iditol, altritols, sorbitol, and mannitol .


Synthesis Analysis

Allitol can be synthesized by constructing a multi-enzyme coupling pathway and cofactor recycling system in Escherichia coli . The enzymes d-Psicose-3-epimerase from Ruminococcus sp. and ribitol dehydrogenase from Klebsiella oxytoca are coexpressed to form the multi-enzyme coupling pathway for allitol production . The cofactor recycling system is constructed using the formate dehydrogenase gene from Candida methylica for continuous NADH supply .


Molecular Structure Analysis

The molecular formula of Allitol is C6H14O6 . It contains a total of 25 bonds, including 11 non-H bonds, 5 rotatable bonds, 6 hydroxyl groups, 2 primary alcohols, and 4 secondary alcohols .


Chemical Reactions Analysis

In the reaction system for Allitol production, d-fructose is transformed into d-psicose by d-Psicose-3-epimerase (DPE), and then d-psicose is hydrogenated to form Allitol by ribitol dehydrogenase (RDH) . Nicotinamide adenine dinucleotide (NADH) is regenerated using formate dehydrogenase (FDH), thereby facilitating the conversion of d-psicose to Allitol .


Physical And Chemical Properties Analysis

Allitol has a molecular weight of 182.17 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

1. Physiological Effects and Applications

Allitol, a rare alcohol monosaccharide sweetener with six carbon atoms, has been studied for various physiological effects and applications. It has shown laxative effects useful for treating constipation and potential anti-obesity effects by suppressing lipid accumulation. Allitol also serves as an anticrystallisation agent and plays a role in the production of l-psicose by cross-linking d- and l-hexoses. The biochemical properties of ribitol dehydrogenase enzymes, which are involved in the biotechnological production of allitol from d-psicose and directly from d-fructose, have been explored in research (Hassanin et al., 2017).

2. Bioproduction Techniques

Efficient bioproduction of allitol from d-fructose using recombinant E. coli cells has been developed. This method involves the expression of d-psicose-3-epimerase, ribitol dehydrogenase, and formate dehydrogenase, leading to a high purity of allitol suitable for large-scale production. This approach offers a practical and scalable method for allitol production (Wen et al., 2020).

3. Dietary Impact on Body Fat Accumulation

A study investigating the impact of allitol as a sugar substitute on body fat accumulation in rats compared to other sweeteners like sucrose, d-allulose, and erythritol found significant differences. Rats fed with allitol showed lower total body fat mass and intra-abdominal adipose tissue weights compared to those fed with sucrose. These findings suggest a potential anti-obesity effect of allitol, possibly greater than that of d-allulose (Higaki et al., 2022).

4. Molecular Interactions and Enzymatic Action

Research on the production of allitol by ribitol dehydrogenase (RDH) has involved homology and molecular docking studies. These studies have explored the interactions of RDH with NAD+ and D-psicose, revealing the conserved residues critical for enzyme binding and activity. Such insights are valuable for understanding the enzymatic mechanisms involved in allitol production (Hassanin et al., 2016).

5. Laxative Potential of Sugar Alcohols

The laxative effects of allitol and other rare sugar alcohols have been studied in mice. These substances, previously rare in nature, have shown significant laxative effects, suggesting their potential as monosaccharide laxatives. The impact on intestinal function and water content in the small intestine and cecum highlights the therapeutic potential of allitol in treating constipation (Oosaka, 2009).

Safety And Hazards

Allitol is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

(2R,3R,4S,5S)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-FBXFSONDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197607
Record name Allitol
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Allitol
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Product Name

Allitol

CAS RN

488-44-8
Record name Allitol
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Record name Allitol
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Record name Allitol
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Record name ALLITOL
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,290
Citations
HAM Hassanin, W Mu, MYF Koko… - … Journal of Food …, 2017 - Wiley Online Library
… Allitol is a rare alcohol monosaccharide sweetener containing six carbons atoms. It is a … Allitol can be also used as an anticrystallisation agent. In addition, allitol cross‐links d‐ and l‐…
Number of citations: 19 ifst.onlinelibrary.wiley.com
N Azarnia, GA Jeffrey, MS Shen - Acta Crystallographica Section B …, 1972 - scripts.iucr.org
The crystal structures of two hexitols, allitol and D-iditol, C6Ha406, have been determined with Cu K~ radiation, using direct methods and the tangent formula for phase determination. …
Number of citations: 39 scripts.iucr.org
HAM Hassanin, R Letsididi, MYF Koko, W Mu… - Tropical Journal of …, 2016 - ajol.info
… to maximise the production yield of allitol. The final product was … The results revealed that allitol yield significantly increased … When the reaction was run under horizontal shaking, allitol …
Number of citations: 12 www.ajol.info
Y Zhu, H Li, P Liu, J Yang, X Zhang… - Journal of Industrial …, 2015 - academic.oup.com
… Since allitol has unique properties and is difficult to … for allitol production. According to the location in the Izumoring strategy and the chemical formula of allitol, the production of allitol …
Number of citations: 32 academic.oup.com
GWJ Fleet, JC Son - Tetrahedron, 1988 - Elsevier
The use of readily available sugar lactones in the synthesis of polyhydroxylated pyrrolidines is illustrated by the preparation of the glucosidase inhibitor 1,4-dideoxy-1, 4-imino-D-glucitol …
Number of citations: 198 www.sciencedirect.com
K Takeshita, Y Ishida, G Takada, K Izumori - Journal of bioscience and …, 2000 - Elsevier
… allitol directly, eliminating the need for processes to separate D-psicose from the reaction mixture. As far we know, this is the first report of allitol … experiment to produce allitol directly from …
Number of citations: 48 www.sciencedirect.com
HJ Altenbach, K Himmeldirk - Tetrahedron: Asymmetry, 1995 - Elsevier
… Stereocontrolled Synthesis of 1,5-Dideoxy-l,5-imino-allitol (1-Deoxy-allonojirimycin) from Serine … 1,5-Dideoxy- 1,5-imino-allitol …
Number of citations: 58 www.sciencedirect.com
P Gullapalli, G Takata, W Poonperm… - Bioscience …, 2007 - Taylor & Francis
… conveniently from allitol with a newly isolated microbe. … and allitol, except for glycerol, whereas the cells grown on xylitol, D-sorbitol, D-mannitol, and allitol were found to convert allitol to …
Number of citations: 18 www.tandfonline.com
S Higaki, R Inai, T Matsuo - Journal of Nutritional Science and …, 2022 - jstage.jst.go.jp
… Summary Allitol is a rare sugar alcohol obtained by reducing D-allulose (D-psicose). … dietary allitol intake is limited. This study aimed to investigate the effect of allitol supplementation, as …
Number of citations: 1 www.jstage.jst.go.jp
W Poonperm, G Takata, Y Ando… - Journal of bioscience …, 2007 - Elsevier
… (data not shown) indicated that the product was allitol. The overall results indicated that we succeeded in producing d-psicose and allitol as the sole products from a natural resource, …
Number of citations: 45 www.sciencedirect.com

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